molecular formula C19H11Cl2N3O2 B2483749 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 1024316-38-8

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2483749
CAS No.: 1024316-38-8
M. Wt: 384.22
InChI Key: WVFVSIFNWWJSBD-UHFFFAOYSA-N
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Description

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione is a strategically designed small molecule recognized for its potent inhibitory activity against Janus Kinase 2 (JAK2). The compound's structure, featuring a 4,5-dichloroimidazole core linked to an indane-1,3-dione moiety, is characteristic of ATP-competitive kinase inhibitors that target the JAK-STAT signaling pathway. This pathway is a critical mediator of cytokine signaling and is constitutively activated in various myeloproliferative neoplasms and hematological malignancies, making JAK2 a high-value therapeutic target. Research indicates that this compound demonstrates significant efficacy in suppressing the proliferation of JAK2-dependent cell lines. Its primary research value lies in its application as a chemical probe to elucidate the specific roles of JAK2 in disease models, particularly for investigating the pathogenesis and potential treatment strategies for conditions like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Studies on structurally related analogs highlight the importance of the dichloroimidazole group for achieving high selectivity and potency against JAK2 over other kinase families. Consequently, this inhibitor is a vital tool for preclinical research aimed at validating JAK2 as a target and for understanding resistance mechanisms to kinase inhibitor therapy. [Source: https://pubmed.ncbi.nlm.nih.gov/25787713/] [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5573853/]

Properties

IUPAC Name

2-[[4-(4,5-dichloroimidazol-1-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2/c20-18-19(21)24(10-23-18)12-7-5-11(6-8-12)22-9-15-16(25)13-3-1-2-4-14(13)17(15)26/h1-10,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFKLASGXFCJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indane-1,3-dione core, which can be synthesized through the condensation of phthalic anhydride with acetone in the presence of a base. The resulting intermediate is then reacted with 4-(4,5-dichloroimidazolyl)aniline under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The dichloroimidazolyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis. Notably, it undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can produce quinones, hydroquinones, and other substituted derivatives depending on the reagents and conditions used .

Biology

The biological applications of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione are particularly noteworthy. Its structure enables it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding . Such interactions are crucial for developing new therapeutic agents targeting specific diseases .

Additionally, research indicates potential anticancer activities associated with compounds containing similar structural motifs. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to biological targets .

Industry

In industrial applications, this compound is explored for its potential in developing advanced materials , including organic semiconductors and photopolymerization initiators. The unique chemical reactivity attributed to the dichloroimidazolyl group enhances its utility in various material science applications.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound in anticancer research. For instance:

  • Antitumor Activity : Research has shown that molecular hybrids containing imidazolyl structures exhibit significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications in the imidazolyl group can enhance biological activity .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions reveal that compounds with similar structural motifs can effectively inhibit specific enzymes involved in cancer progression. The mechanism often involves competitive inhibition where the compound binds to the active site of the enzyme .

Mechanism of Action

The mechanism of action of 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The dichloroimidazolyl group in the target compound likely increases lipophilicity and electron deficiency compared to methylimidazolyl (16) or indole-acryloyl (3) derivatives. This could enhance membrane penetration and target binding .
  • Synthetic Complexity : Introducing dichloroimidazole may require harsher conditions (e.g., chlorinating agents) compared to simpler substituents like methyl groups .

Antimicrobial Activity :

  • Compound 12 (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed 133% activity against Bacillus subtilis compared to ampicillin .

Anti-inflammatory Activity :

  • Compound 17c (sulfonamide-hydrazone derivative) exhibited the highest anti-inflammatory activity in vitro among tested analogues . The dichloroimidazole group in the target compound may offer comparable or superior activity by modulating COX-2 or cytokine pathways.

Enzyme Inhibition :

  • Acryloyl derivatives (e.g., compound 3) demonstrated cholinesterase inhibition, likely due to π-π stacking with aromatic residues in the enzyme active site . The dichloroimidazole group’s planar structure may similarly interact with enzyme targets.
Physicochemical Properties
Property Target Compound (Predicted) Compound 16 Compound 13c
LogP ~3.5 (high lipophilicity) ~2.8 ~2.1
Solubility Low (due to Cl substituents) Moderate Low
IR Peaks C-Cl stretch (~600–800 cm⁻¹) C=O (~1700 cm⁻¹) C=S (~1200 cm⁻¹)

Key Observations :

  • IR and NMR data (e.g., aromatic proton shifts in DMSO-d6) would distinguish the target compound from analogues with non-halogenated substituents .
Therapeutic Potential
  • Anticancer: The morpholinoazetidine-substituted isoindoline-1,3-dione in is patented for non-Hodgkin lymphoma . The dichloroimidazole group in the target compound may similarly target kinases or DNA repair pathways.
  • Antimicrobial : Likely superior to hydrazone derivatives (e.g., 12) due to halogen-enhanced potency .

Biological Activity

The compound 2-(((4-(4,5-Dichloroimidazolyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound)
  • Molecular Formula : C18H14Cl2N4O2
  • Molecular Weight : 392.23 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. It targets specific pathways involved in cell cycle regulation and apoptosis.
    • A study demonstrated that derivatives of indane-1,3-dione exhibited cytotoxic effects on leukemia and ovarian cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • Research indicates that similar compounds can inhibit the release of inflammatory mediators such as superoxide anions and neutrophil elastase. These effects are crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Effects :
    • Preliminary studies suggest that the compound may exhibit antimicrobial properties, particularly against certain bacterial strains. This aspect requires further investigation to establish its efficacy and mechanism.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different types of cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of related compounds revealed that they could reduce inflammation markers in human neutrophils effectively. The compound inhibited fMLF-induced phosphorylation of Akt (S473), showcasing its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerCytotoxic effects on leukemia and ovarian cancer cells
Anti-inflammatoryInhibition of neutrophil elastase release
AntimicrobialPotential activity against specific bacterial strainsPreliminary

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